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1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with trifluoromethylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. A study demonstrated that pyrazole analogs showed promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity, showing effectiveness against a range of bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration, which is crucial for antibacterial efficacy .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can stabilize human red blood cell membranes, indicating potential for use in treating inflammatory conditions .
Electroluminescent Applications
In materials science, derivatives of pyrazole compounds have been incorporated into iridium(III) complexes for electroluminescent devices. The incorporation of the pyrazole moiety enhances the luminescent properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) .
Synthesis of New Materials
The unique structure of this compound allows it to serve as a building block for synthesizing new materials with tailored properties, including polymers and coordination complexes with specific electronic characteristics .
Pesticidal Activity
Research has indicated that pyrazole derivatives possess pesticidal activity against various agricultural pests. The trifluoromethyl group contributes to the bioactivity by enhancing the compound's stability and efficacy in field conditions .
Herbicide Development
The potential use of this compound in herbicide formulations is being explored due to its ability to inhibit specific enzymatic pathways in plants, thus providing a means to control unwanted vegetation without harming crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The pyridine and pyrazole rings can engage in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)-3-tosylurea: This compound shares the pyridine ring but differs in the presence of a tosylurea group instead of a trifluoromethyl group.
1-(pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Similar in having a trifluoromethyl group, but with a pyrrolidine ring instead of a pyrazole ring.
Uniqueness
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
1-Pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by its unique trifluoromethyl group and pyrazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key properties include:
- Molecular Weight : 213.159 g/mol
- LogP : 2.49, indicating moderate lipophilicity which may enhance membrane permeability.
- Polar Surface Area (PSA) : 41.57 Ų, suggesting potential for favorable interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, enabling better binding to hydrophobic pockets in proteins. This compound has been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a series of related compounds showed IC50 values ranging from 60 to 70 μg/mL against COX enzymes, comparable to standard anti-inflammatory drugs such as diclofenac sodium . The specific inhibitory activity of this compound against COX enzymes remains to be fully elucidated but is expected to be significant given the structural similarities.
Analgesic Effects
In vivo studies have indicated that pyrazole derivatives can exhibit analgesic effects superior to traditional analgesics like celecoxib and indomethacin. For example, compounds structurally similar to this compound demonstrated significant pain relief in animal models, with inhibition percentages reaching over 50% .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other pyrazole-containing compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-(pyridin-2-yl)-3-tosylurea | Tosylurea derivative | Moderate COX inhibition |
1-(pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine | Pyrrolidine derivative | Lower anti-inflammatory activity |
1,5-diaryl pyrazole derivatives | Various substituents | High COX inhibition |
From this table, it is evident that while some compounds exhibit similar structural features, the presence of the trifluoromethyl group in this compound enhances its biological activity significantly compared to others.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their pharmacological properties. Notably:
- A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects, revealing that those containing a trifluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts .
- Another investigation highlighted the selectivity of certain pyrazole compounds for COX enzymes, suggesting that modifications in structure can lead to enhanced selectivity and potency .
Properties
IUPAC Name |
2-pyridin-2-yl-5-(trifluoromethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-5-7(13)16(15-6)8-3-1-2-4-14-8/h1-5H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYULAKRHJWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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